![molecular formula C19H10ClFN4 B2505118 7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860611-28-5](/img/structure/B2505118.png)
7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile, is a triazolopyridine derivative characterized by the presence of chloro and fluoro substituents on the phenyl rings. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities. These compounds are part of a broader class of triazolopyridines, which are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of related triazolopyridine compounds involves multi-step procedures that typically start from simple precursors such as nicotinic hydrazides or pyrimidinyl derivatives. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a pyrimidinyl-thiosemicarbazide in the presence of a nickel(II) nitrate catalyst . Similarly, the synthesis of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazines involved a three-step procedure culminating in a cyclocondensation reaction with fluoro or trifluoromethyl substituted benzaldehydes . These methods suggest that the synthesis of the compound of interest would likely involve a cyclization step and the introduction of the fluorine and chlorine substituents at specific stages of the synthesis.
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives is characterized by the presence of multiple nitrogen atoms in the triazole and pyridine rings, which can participate in hydrogen bonding and other non-covalent interactions. In the case of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, the crystal structure revealed that molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds, and these dimers are further packed into layers by π-stacking interactions between the aromatic systems . These structural features are likely to be relevant for the compound of interest as well, contributing to its potential biological activity and solid-state properties.
Chemical Reactions Analysis
The chemical reactivity of triazolopyridine derivatives is influenced by the electron-withdrawing or electron-donating nature of the substituents on the aromatic rings. The presence of a chloro or fluoro group can affect the electron density of the molecule and thus its reactivity in various chemical reactions. Although the specific chemical reactions of the compound of interest are not detailed in the provided papers, the synthesis and structural data suggest that such compounds could participate in reactions typical of aromatic and heteroaromatic compounds, such as nucleophilic substitution or electrophilic aromatic substitution, depending on the reaction conditions and the nature of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives are largely determined by their molecular structure. The presence of halogen substituents, such as chlorine and fluorine, can influence the lipophilicity, boiling point, and melting point of the compound. Additionally, the aromatic and heteroaromatic rings contribute to the compound's UV-Vis absorption characteristics, which can be relevant for its identification and quantification. The NMR spectral data provided for the related compounds can be used to deduce the electronic environment of the protons and carbons in the molecule, which is valuable for structure elucidation . The antiproliferative activity observed in some triazolopyridine derivatives against various cancer cell lines indicates that the compound of interest may also possess biological activities worth exploring .
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound and its derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Abdel-Monem et al. (2010) synthesized some new polyheterocyclic systems containing the 1,2,4-triazine moiety, which were screened for antimicrobial activity. Similarly, Divate and Dhongade-Desai (2014) reported the efficient microwave-assisted synthesis of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives, predicting one of the derivatives as a promising anticonvulsant agent through QSAR studies. These findings suggest the potential of these compounds in developing new antimicrobial agents (Abdel-Monem, 2010; Divate & Dhongade-Desai, 2014).
Antifungal and Herbicidal Applications
Further research by Ibrahim et al. (2008) explored the synthesis and antifungal activity of novel polyheterocyclic compounds containing a fused 1,2,4-triazine moiety, indicating their usefulness in addressing fungal infections. In another study, Moran (2003) discovered that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal activity on a broad spectrum of vegetation at low application rates, highlighting their potential application in agricultural science (Ibrahim et al., 2008; Moran, 2003).
Molecular Docking and Antimicrobial Screening
El-Sofany et al. (2018) conducted synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, demonstrating their antimicrobial and antioxidant activity. This study emphasizes the significance of these compounds in the development of new therapeutic agents with potential antimicrobial properties (El-Sofany et al., 2018).
Antiproliferative Activity
Dolzhenko et al. (2008) prepared fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines and evaluated their antiproliferative activity against breast, colon, and lung cancer cell lines. The study found significant antiproliferative activity, suggesting these compounds' potential in cancer research (Dolzhenko et al., 2008).
properties
IUPAC Name |
7-(4-chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClFN4/c20-13-7-5-12(6-8-13)14-9-10-25-19(16(14)11-22)23-18(24-25)15-3-1-2-4-17(15)21/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGXGXOETIQLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide](/img/structure/B2505035.png)
![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)
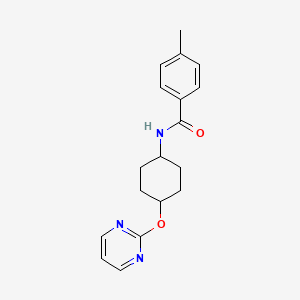
![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2505040.png)
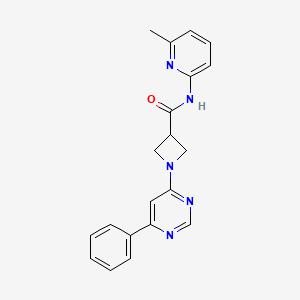
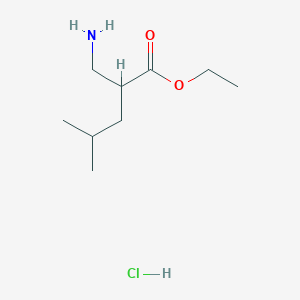
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2505044.png)
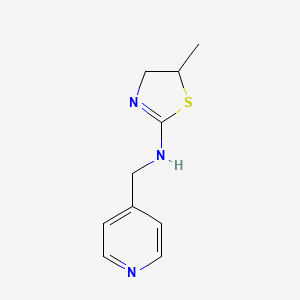
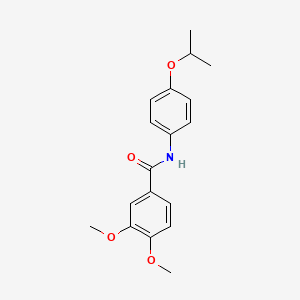
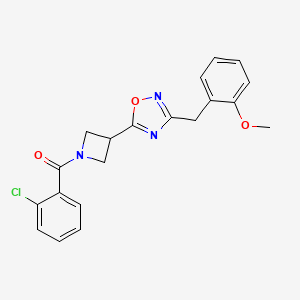
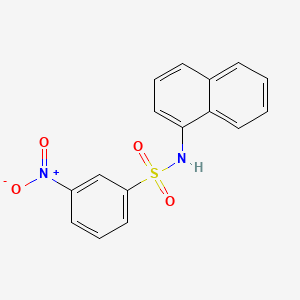
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2505053.png)
![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)